

Application Note and Protocol: Synthesis of N-(4-methoxyphenyl)picolinamide

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Compound of Interest

Compound Name: 6-(4-Methoxyphenyl)picolinic acid

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Abstract

This document provides a detailed experimental protocol for the synthesis of N-(4-methoxyphenyl)picolinamide, a significant amide derivative with applications in medicinal chemistry and material science. The synthesis involves a microwave-assisted reaction between picolinic acid and p-anisidine, utilizing orthoboric acid. This method offers a high yield and straightforward purification. This protocol is intended for researchers, scientists, and professionals in drug development, providing comprehensive methodologies and characterization data.

Introduction

Amide bonds are fundamental in organic chemistry and are prevalent in a vast array of biologically active compounds and materials. Notably, approximately 25% of all pharmaceutical drugs contain at least one amide functional group.^[1] N-(4-methoxyphenyl)picolinamide is an amide derivative of picolinic acid with potential applications stemming from its unique structural and electronic properties. The procedure outlined below describes an efficient microwave-assisted synthesis that provides a good yield of the target compound.

Reaction Scheme

Picolinic Acid + p-Anisidine → N-(4-methoxyphenyl)picolinamide

Experimental Protocol

3.1. Materials and Reagents

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Amount	Moles (mol)
Picolinic Acid	$C_6H_5NO_2$	123.11	0.615 g	0.005
p-Anisidine	C_7H_9NO	123.15	1.23 g	0.01
Orthoboric Acid	H_3BO_3	61.83	0.31 g	0.005
10% Sodium Bicarbonate	$NaHCO_3$	-	As needed	-
30% Ethanol-Water	C_2H_5OH/H_2O	-	As needed	-

3.2. Equipment

- Microwave reactor
- Reaction flask
- Filtration apparatus (Büchner funnel, filter paper, flask)
- Standard laboratory glassware
- Melting point apparatus
- NMR spectrometer
- Mass spectrometer
- IR spectrometer

3.3. Synthesis Procedure^[1]

- In a suitable reaction flask, combine picolinic acid (0.615 g, 0.005 mol), p-anisidine (1.23 g, 0.01 mol), and orthoboric acid (0.31 g, 0.005 mol).

- Thoroughly mix the reagents.
- Place the reaction flask in a microwave reactor and irradiate for 40 minutes.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Add a 10% aqueous solution of sodium bicarbonate (NaHCO_3) to the reaction mixture.
- Filter the resulting solid using a Büchner funnel.
- The filtrate containing the product is then subjected to purification.

3.4. Purification^[1]

- Recrystallize the crude product from the filtrate using a 30% ethanol-water solution.
- Dissolve the solid in a minimum amount of the hot solvent mixture.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by filtration.
- Dry the crystals to obtain the final product.

3.5. Yield and Physical Properties

Property	Value
Yield	0.798 g (70%) ^[1]
Melting Point	362–363 K ^[1]
Appearance	Crystalline solid

Characterization Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy^[1]

¹ H NMR (600 MHz, CDCl ₃)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Amide-H	9.92	s	-	1H
Pyridine-H	8.60	ddt	4.8, 1.7, 0.8	1H
Pyridine-H	8.29	dt	7.8, 1.1	1H
Pyridine-H	7.92–7.86	m	-	1H
Benzene-H	7.73–7.67	m	-	2H
Pyridine-H	7.49–7.44	m	-	1H
Benzene-H	6.95–6.90	m	-	2H
Methoxy-H	3.81	s	-	3H

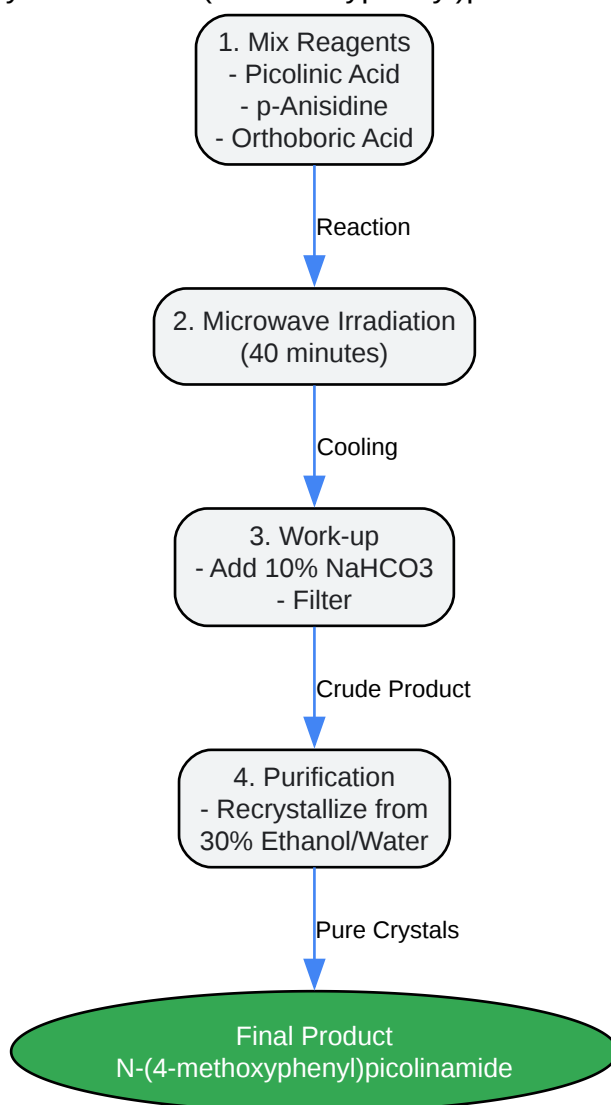
¹³ C NMR (151 MHz, CDCl ₃)	Chemical Shift (δ, ppm)
Amide C=O	161.86
C-OCH ₃	156.52
Pyridine C	150.11
Pyridine C	148.07
Pyridine C	137.77
Benzene C	131.16
Pyridine C	126.43
Pyridine C	122.44
Benzene C	121.37
Benzene C	114.38
Methoxy C	55.62

4.2. Mass Spectrometry[1]

Technique	m/z	Fragment
MS	228.00	[M] ⁺

Experimental Workflow

Synthesis of N-(4-methoxyphenyl)picolinamide

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Caption: Workflow for the synthesis of N-(4-methoxyphenyl)picolinamide.

Conclusion

The microwave-assisted synthesis of N-(4-methoxyphenyl)picolinamide from picolinic acid and p-anisidine is an efficient and reliable method. The protocol described herein provides a high yield of the pure product, which has been thoroughly characterized by spectroscopic techniques. This application note serves as a detailed guide for researchers in the field of organic and medicinal chemistry.

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References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
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